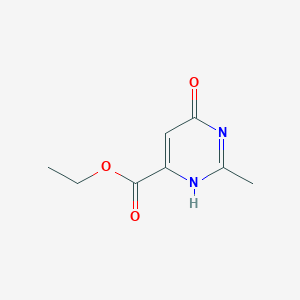

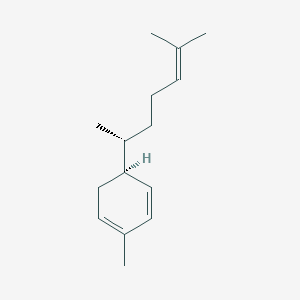

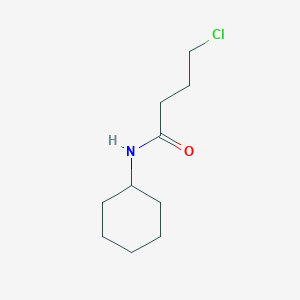

![molecular formula C10H20Cl2O4 B123918 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane CAS No. 5197-65-9](/img/structure/B123918.png)

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane

Vue d'ensemble

Description

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Ethane, 1,2-bis(2-chloroethoxy)-, is a chemical compound with the formula C6H12Cl2O2 . It is also known by other names such as Triethylene glycol dichloride, Triglycol dichloride, and 1,8-Dichloro-3,6-dioxaoctane . This compound is used as a pharmaceutical intermediate . It is also used as a solvent for hydrocarbons, oils, etc., an extractant, and an intermediate for resins and insecticides .

Synthesis Analysis

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane has been used in the synthesis of various compounds. For instance, it was used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols . It was also used in the synthesis of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane and 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .Molecular Structure Analysis

The molecular weight of 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is 187.064 . The structure of this compound can be represented as ClCH2CH2OCH2CH2OCH2CH2Cl . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane has been used in various chemical reactions. For instance, it was used in the synthesis of 1,1’-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .Physical And Chemical Properties Analysis

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is a liquid at room temperature . It has a refractive index of 1.461 (lit.) and a boiling point of 235 °C (lit.) . The density of this compound is 1.197 g/mL at 25 °C (lit.) . It is insoluble in water .Applications De Recherche Scientifique

Solvent and Extractant

1,2-Bis(2-chloroethoxy)ethane serves as a solvent for hydrocarbons, oils, and other organic compounds. Its ability to dissolve nonpolar substances makes it valuable in extraction processes. Researchers use it to extract specific compounds from mixtures due to its solubility characteristics .

Pharmaceutical Intermediate

This compound plays a crucial role as a pharmaceutical intermediate. It participates in the synthesis of various pharmaceutical agents. Its unique structure allows it to serve as a building block for more complex molecules in drug development .

Resin Synthesis

In the field of materials science, 1,2-bis(2-chloroethoxy)ethane contributes to the creation of resins. These resins find applications in coatings, adhesives, and composite materials. The compound’s reactivity enables the formation of durable and versatile polymers .

Insecticides and Pesticides

Researchers explore the use of this compound in the development of insecticides and pesticides. Its chemical properties may enhance the effectiveness of these products in controlling pests and protecting crops .

Ionic Liquids and Catalysts

Ionic liquids, which are molten salts at room temperature, have gained attention for their unique properties. 1,2-Bis(2-chloroethoxy)ethane derivatives can serve as components in ionic liquids. Additionally, they may act as ligands or co-catalysts in various catalytic reactions .

Synthetic Chemistry

Organic chemists employ this compound in synthetic reactions. Its ether functionality allows it to participate in nucleophilic substitution, etherification, and other transformations. Researchers explore its reactivity to create novel molecules and functional groups .

Safety and Hazards

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mécanisme D'action

Target of Action

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Dichlorotriethylene dioxide, Tri (ethylene glycol) dichloride, or ‘Triglycol dichloride’, is a complex organic compound It’s known to affect the respiratory system .

Mode of Action

It’s known to be used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in the synthesis of other compounds , it’s likely that it participates in various chemical reactions and could potentially influence multiple biochemical pathways.

Pharmacokinetics

It’s known to be a liquid at room temperature with a boiling point of 235 °C . It’s insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of other compounds , it’s likely that its primary effects are related to the formation of these new compounds.

Action Environment

The action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and efficacy in aqueous environments. Additionally, its stability in air and light could impact its efficacy and stability over time.

Propriétés

IUPAC Name |

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJZCCWUWDJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397541 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5197-65-9 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

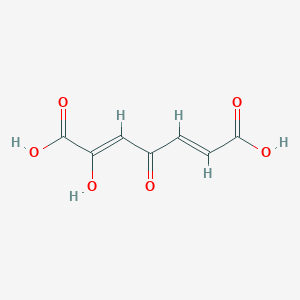

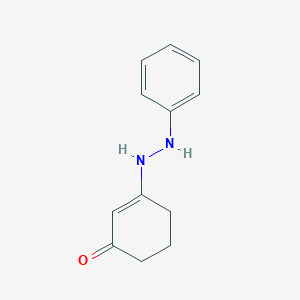

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)